
2-(Octyldisulfanyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octyldisulfanyl)-1,3-benzothiazole is an organosulfur compound that features a benzothiazole ring substituted with an octyldisulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octyldisulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with octyl disulfide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Octyl Disulfide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Functionalized benzothiazole derivatives.
科学的研究の応用
2-(Octyldisulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a probe for studying sulfur-related biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Octyldisulfanyl)-1,3-benzothiazole involves its interaction with molecular targets through its sulfur atoms. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The benzothiazole ring can interact with proteins and enzymes, modulating their activity.
類似化合物との比較
2-Mercaptobenzothiazole: Lacks the octyldisulfanyl group, making it less hydrophobic.
2-(Hexyldisulfanyl)-1,3-benzothiazole: Similar structure but with a shorter alkyl chain.
2-(Dodecyldisulfanyl)-1,3-benzothiazole: Similar structure but with a longer alkyl chain.
Uniqueness: 2-(Octyldisulfanyl)-1,3-benzothiazole is unique due to its optimal balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require specific chemical properties.
特性
CAS番号 |
192704-35-1 |
|---|---|
分子式 |
C15H21NS3 |
分子量 |
311.5 g/mol |
IUPAC名 |
2-(octyldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H21NS3/c1-2-3-4-5-6-9-12-17-19-15-16-13-10-7-8-11-14(13)18-15/h7-8,10-11H,2-6,9,12H2,1H3 |
InChIキー |
CYXWNSBYVBWROX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSSC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


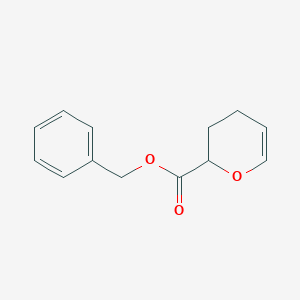
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)

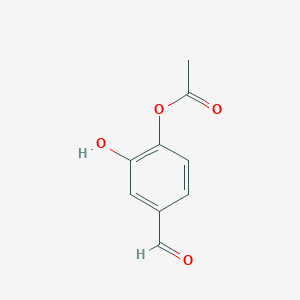
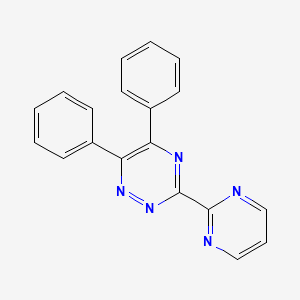
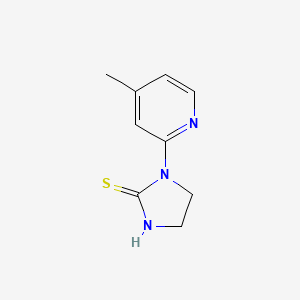
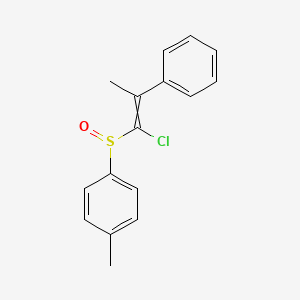
![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)
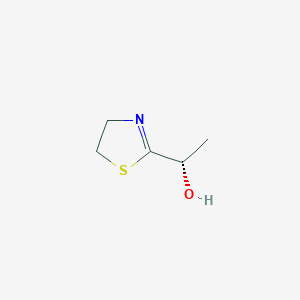
![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
